Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate
Overview
Description
Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate is an organic compound with the molecular formula C9H18O3Si It is a derivative of butenoate, featuring a trimethylsilyl group attached to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the trimethylsilyl group protecting the hydroxyl group during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It is investigated for its potential therapeutic applications and as a building block for drug development.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate involves its interaction with specific molecular targets. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective transformations. The compound’s ester group can undergo hydrolysis, releasing the active butenoate moiety, which can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-3-[(trimethylsilyl)oxy]but-2-enoate: An isomer with a different configuration around the double bond.
Methyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl (2Z)-3-[(trimethylsilyl)oxy]pent-2-enoate: A homolog with an additional carbon in the chain.
Uniqueness
This compound is unique due to its specific configuration and the presence of the trimethylsilyl group, which provides stability and selectivity in chemical reactions. Its versatility in various synthetic applications and potential for industrial production make it a valuable compound in research and development .
Properties
IUPAC Name |
ethyl (Z)-3-trimethylsilyloxybut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3Si/c1-6-11-9(10)7-8(2)12-13(3,4)5/h7H,6H2,1-5H3/b8-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQSGJQIXZTWHI-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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